N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
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Overview
Description
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as poxd-based iridium(iii) complexes, have been studied . These complexes showed significant performance differences, suggesting that the compound might interact with different targets depending on its structure .
Mode of Action
It’s known that the compound can act as a ligand, coordinating through the nitrogen atom . This interaction could lead to changes in the target’s function, although the specifics would depend on the nature of the target .
Biochemical Pathways
Similar compounds have been shown to affect the wnt signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, suggesting that the compound might have significant effects on cellular processes .
Pharmacokinetics
In silico adme prediction has been used for similar compounds . This method could provide insights into the compound’s bioavailability and other pharmacokinetic properties .
Result of Action
Similar compounds have shown significant performance differences when used in iridium(iii) complexes . This suggests that the compound could have a variety of effects depending on its specific structure and the nature of its targets .
Action Environment
It’s known that the properties of similar compounds can be affected by substituting phenyl rings with different groups . This suggests that the compound’s action could be influenced by its chemical environment .
Biochemical Analysis
Biochemical Properties
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has been identified as a potent inhibitor of Notum carboxylesterase activity . Notum is a negative regulator of the Wnt signaling pathway, and this compound acts by inhibiting Notum’s activity, thereby modulating Wnt signaling .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the Wnt signaling pathway. By inhibiting Notum, this compound can restore activation of Wnt signaling in the presence of Notum . This can have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Notum. It acts as an inhibitor of Notum’s carboxylesterase activity, preventing Notum from removing an essential palmitoleoyl moiety from Wnt proteins . This inhibition of Notum’s activity allows for the restoration of Wnt signaling in the presence of Notum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids. One common method is the oxidative cyclization of N-acyl hydrazones. This can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or chloramine-T . Another method involves the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported .
Chemical Reactions Analysis
Types of Reactions
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an insect-growth regulator.
Medicine: Explored for its anticancer, antimicrobial, and antioxidant properties.
Industry: Utilized in the development of fluorescent chemosensors for detecting electron-deficient species.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-N’-benzoyl urea: Another oxadiazole derivative with insect-growth regulatory properties.
1-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl-methylenyls: Used as fluorescent chemosensors.
Uniqueness
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific structural features and the presence of both naphthalene and oxadiazole moieties, which contribute to its diverse range of applications in different fields.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMHIDQYWNJBOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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